2-Chloro-5-hydroxybenzoic acid
Overview
Description
2-Chloro-5-hydroxybenzoic acid: is an organic compound with the molecular formula C7H5ClO3 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a chlorine atom and a hydroxyl group, respectively. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5-hydroxybenzoic acid involves the chlorination of salicylic acid. The process typically includes the following steps:
Chlorination: Salicylic acid is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures.
Purification: The resulting product is purified through recrystallization from an appropriate solvent, such as ethanol or water.
Another method involves the reaction of 2-chlorobenzoic acid with sodium hydroxide, followed by acidification to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The hydroxyl group can react with alcohols in the presence of an acid catalyst to form esters.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products Formed
Substitution: Depending on the nucleophile, products can include amides, thiols, or other substituted benzoic acids.
Esterification: Esters of this compound.
Oxidation: 2-Chloro-5-hydroxybenzaldehyde or 2-Chloro-5-hydroxybenzoquinone.
Scientific Research Applications
2-Chloro-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxybenzoic acid depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom can also influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
2-Chloro-5-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as a precursor for aspirin.
5-Chlorosalicylic Acid (5-Chloro-2-hydroxybenzoic Acid): Similar in structure but with the chlorine atom at a different position, affecting its reactivity and applications.
4-Hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.
The unique positioning of the chlorine and hydroxyl groups in this compound gives it distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVCLUZQPSRKMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332488 | |
Record name | 2-Chloro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-30-9 | |
Record name | 2-Chloro-5-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56961-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-5-HYDROXYBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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